2-Propanol, 1,1,3-tribromo-

CAS No.: 59228-00-1

Cat. No.: VC19585656

Molecular Formula: C3H5Br3O

Molecular Weight: 296.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59228-00-1 |

|---|---|

| Molecular Formula | C3H5Br3O |

| Molecular Weight | 296.78 g/mol |

| IUPAC Name | 1,1,3-tribromopropan-2-ol |

| Standard InChI | InChI=1S/C3H5Br3O/c4-1-2(7)3(5)6/h2-3,7H,1H2 |

| Standard InChI Key | QDJVPMNYRGTTFU-UHFFFAOYSA-N |

| Canonical SMILES | C(C(C(Br)Br)O)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

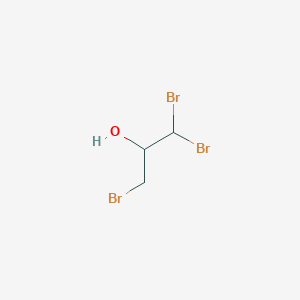

The molecular structure of 2-propanol, 1,1,3-tribromo- features a central propanol chain () with bromine atoms occupying the first and third carbon positions. The hydroxyl group at the second carbon introduces polarity, while the electronegative bromine atoms enhance reactivity. The spatial arrangement of bromine substituents creates steric hindrance, influencing reaction pathways and stability .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.783 g/mol |

| CAS Registry Number | 59228-00-1 |

| IUPAC Name | 1,1,3-Tribromopropan-2-ol |

| InChI Key | QDJVPMNYRGTTFU-UHFFFAOYSA-N |

Physicochemical Properties

Solubility and Reactivity

The compound’s solubility is anticipated to favor organic solvents such as ethanol, diethyl ether, and dichloromethane due to its nonpolar bromine substituents. The hydroxyl group enables limited miscibility with polar solvents like water, though this is likely reduced by the hydrophobic bromine atoms . Reactivity is dominated by the interplay between the hydroxyl and bromine functional groups:

-

Nucleophilic Substitution: Bromine atoms at the first and third carbons are susceptible to displacement by nucleophiles (e.g., hydroxide or amine groups), forming derivatives like ethers or amines.

-

Elimination Reactions: Under basic conditions, dehydrohalogenation may occur, yielding alkenes or ketones .

Thermal Stability

Brominated alcohols generally exhibit moderate thermal stability, but decomposition at elevated temperatures can release hydrogen bromide (), a corrosive gas. This property necessitates careful handling in industrial settings .

Industrial and Research Applications

Flame Retardancy

Tribrominated compounds are widely employed as flame retardants in polymers and plastics. While 2-propanol, 1,1,3-tribromo- is not directly cited in flame retardant formulations, its structural analogue, 1-propanol, 2,2-dimethyl-, tribromo derivative (CAS 36483-57-5), is documented as a reactive flame retardant in polyurethane foams and epoxy resins . The bromine atoms in such compounds interfere with combustion by releasing bromine radicals that quench flame-propagating free radicals .

Pharmaceutical Intermediates

The compound’s bromine atoms serve as leaving groups in nucleophilic substitution reactions, making it a potential intermediate in synthesizing bioactive molecules. For instance, brominated alcohols are precursors to alkylating agents used in anticancer drug development .

Regulatory Status and Environmental Impact

Regulatory Frameworks

The Australian evaluation of TBNPA underscores the need for risk mitigation in industrial settings, including worker training and exposure monitoring . In the European Union, brominated flame retardants are regulated under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals), with similar compounds facing restrictions due to persistence and toxicity .

Environmental Persistence

Brominated alcohols are resistant to abiotic degradation, leading to accumulation in soil and aquatic systems. Microbial degradation pathways are slow, with potential formation of toxic metabolites. Monitoring programs are essential to assess long-term ecological impacts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume